molecular formula C12H15ClO B8581367 3-(4-Chlorophenyl)-3-methylpentan-2-one CAS No. 89765-30-0

3-(4-Chlorophenyl)-3-methylpentan-2-one

Cat. No.: B8581367
CAS No.: 89765-30-0
M. Wt: 210.70 g/mol
InChI Key: WIDQKFQRJJNJDH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-methylpentan-2-one is a halogenated aromatic ketone characterized by a pentan-2-one backbone substituted with a 4-chlorophenyl group and a methyl group at the third carbon position. The 4-chlorophenyl moiety is a common pharmacophore in medicinal chemistry, known to enhance lipophilicity and influence binding interactions in biological systems .

Properties

CAS No.

89765-30-0

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-methylpentan-2-one

InChI

InChI=1S/C12H15ClO/c1-4-12(3,9(2)14)10-5-7-11(13)8-6-10/h5-8H,4H2,1-3H3

InChI Key

WIDQKFQRJJNJDH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)Cl)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxic Activity of Halogen-Substituted Enones

Evidence from cytotoxic studies on halogenated enones reveals critical trends:

  • Substituent Position and Halogen Type : The position of the halogen (para vs. meta) and its identity (Cl vs. Br) significantly affect activity. Brominated derivatives generally show stronger cytotoxic effects, likely due to enhanced electron-withdrawing properties and molecular bulk .

Table 1: Cytotoxic Activity of Selected Chlorophenyl/Bromophenyl Enones

Compound Name Halogen Position IC₅₀/LC₅₀ (μg/mL)
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one Cl Para LC₅₀ = 1,484.75
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one Br Meta IC₅₀ = 100
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one Br Meta IC₅₀ = 100

Structural and Electronic Properties

4CPHPP [(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one]
  • Computational Insights : Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal that the 4-chlorophenyl group in 4CPHPP contributes to a planar molecular structure, enhancing conjugation and stability. The hydroxyl group at the 2-position of the phenyl ring facilitates intramolecular hydrogen bonding, influencing reactivity .
  • Comparison with 3-(4-Chlorophenyl)-3-methylpentan-2-one : Unlike 4CPHPP, which has an α,β-unsaturated ketone system, the target compound lacks conjugation due to its saturated pentan-2-one backbone. This structural difference may reduce electrophilicity and biological activity.
(2R,3R)-1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one
  • Crystallographic Data : Single-crystal X-ray studies show a twisted conformation with a dihedral angle of 89.2° between the chlorophenyl and phenyl rings. Steric effects from the nitro and phenylethyl groups dominate the molecular geometry .

Substituent Effects on Bioactivity

  • Chlorophenyl vs. Fluorophenyl: Fluorinated analogs like 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone exhibit enhanced metabolic stability compared to chlorophenyl derivatives, attributed to fluorine’s smaller atomic radius and stronger C-F bonds .
  • Methyl vs. Isopropyl Substituents : Bulky substituents (e.g., isopropyl in ’s Compound C4) reduce cytotoxicity, likely due to decreased membrane permeability .

Key Takeaways

Halogen Type and Position: Bromine substitution (meta position) enhances cytotoxicity compared to chlorine (para position) in enone derivatives .

Steric and Electronic Factors : Bulky substituents and saturated backbones may limit biological interactions, as seen in the low cytotoxicity of compound C1 .

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